Chemoselectivity Inversion: Cyclopropanation (95%) vs. Epoxidation (87%) on Chalcone
Dimethylsulfoxonium methylide demonstrates a complete reversal of chemoselectivity compared to dimethylsulfonium methylide when reacting with chalcone, a model α,β-unsaturated ketone [1]. The sulfoxonium ylide furnishes the cyclopropane in 95% yield via 1,4-addition, whereas the sulfonium ylide produces the epoxide in 87% yield via 1,2-addition under comparable conditions [1]. DFT calculations attribute this divergence to thermodynamic stability differences; the sulfoxonium ylide is more stable and favors the cyclopropanation pathway with a computed activation barrier of 17.5 kcal/mol (cyclopropanation) versus 23.0 kcal/mol (epoxidation), whereas the sulfonium ylide shows a reversed barrier profile (15.5 kcal/mol cyclopropanation vs. 13.3 kcal/mol epoxidation) [2].
| Evidence Dimension | Product distribution (cyclopropane vs. epoxide) from chalcone |
|---|---|
| Target Compound Data | Cyclopropane: 95% yield |
| Comparator Or Baseline | Dimethylsulfonium methylide: Epoxide: 87% yield |
| Quantified Difference | Complete inversion of chemoselectivity; target favors cyclopropanation, comparator favors epoxidation |
| Conditions | Reaction with chalcone in DMSO; in situ ylide generation from trimethylsulfoxonium iodide vs. trimethylsulfonium iodide with base |
Why This Matters
Procurement of the correct ylide is non-negotiable for cyclopropanation-targeted synthetic routes; using the sulfonium analog yields the wrong product class entirely.
- [1] Kuroda, T.; Takahashi, M.; Kondo, K.; Iwasaki, T. Ring-Opening Cyclization of Spirocyclopropanes Using Sulfoxonium Ylides. Chem. Pharm. Bull. 2020, 68 (5), 479–486. View Source
- [2] Xiang, Y.; Fan, X.; Cai, P.-J.; Yu, Z.-X. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. Eur. J. Org. Chem. 2019, 582–590. View Source
